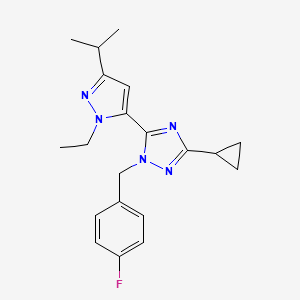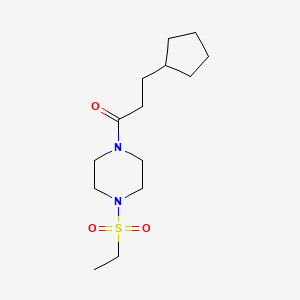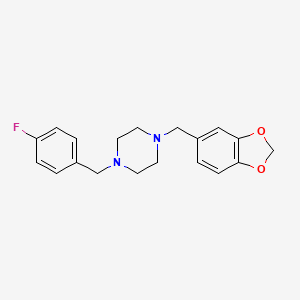
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C20H24FN5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.20157395 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gaseous Monoxide Generation in Vascular Cells
Compounds similar to 3-cyclopropyl-5-(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)-1-(4-fluorobenzyl)-1H-1,2,4-triazole have been investigated for their role in stimulating the production of gaseous monoxides like carbon monoxide (CO) and nitric oxide (NO) in vascular smooth muscle cells. These compounds can sensitize soluble guanylate cyclase (sGC) to these gaseous ligands, potentially offering a mechanism to amplify the biological actions of agents through the induction of enzymes like heme oxygenase (HO-1) and NO synthase (iNOS) (Liu et al., 2009).
Antimicrobial and Antiviral Properties
Triazole derivatives, akin to the compound , have demonstrated promising antimicrobial and antiviral properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and viruses, including the avian influenza virus. This suggests potential for these molecules in developing new antimicrobial and antiviral agents (Hebishy et al., 2020).
Fluorescence and Sensing Applications
Certain triazole derivatives containing a pyrazolylpyrene chromophore have been found to exhibit bright fluorescence. These compounds, with rigid molecular structures, show potential as fluorescent dyes for sensing applications, particularly in environments with strong acidity (Wrona-Piotrowicz et al., 2022).
Anti-Inflammatory and Muscle Relaxant Effects
Research into 4-cyanopyrazoles, closely related to the target compound, has revealed significant biological activities, including inhibition of alcohol dehydrogenase and the production of skeletal muscle relaxation upon administration to animals. This suggests a potential for therapeutic application in conditions requiring muscle relaxation or anti-inflammatory action (Toche et al., 2008).
Synthesis of Novel Compounds
The synthesis of novel compounds for various applications, including pharmaceuticals, is a significant area of research for triazoles. They serve as versatile building blocks for constructing biologically active molecules, indicating their utility in medicinal chemistry for creating new therapeutic agents (Bonacorso et al., 2017).
Properties
IUPAC Name |
3-cyclopropyl-5-(2-ethyl-5-propan-2-ylpyrazol-3-yl)-1-[(4-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5/c1-4-25-18(11-17(23-25)13(2)3)20-22-19(15-7-8-15)24-26(20)12-14-5-9-16(21)10-6-14/h5-6,9-11,13,15H,4,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUUFXEMADPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C2=NC(=NN2CC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![3-(3-hydroxy-3-methylbutyl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]benzamide](/img/structure/B5511115.png)
![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)
![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)
![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)




![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
